5-Methoxy-2-(5-methyl-4-(4-nitrophenoxy)-1H-pyrazol-3-yl)phenol
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Overview
Description
5-Methoxy-2-(5-methyl-4-(4-nitrophenoxy)-1H-pyrazol-3-yl)phenol is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(5-methyl-4-(4-nitrophenoxy)-1H-pyrazol-3-yl)phenol typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 5-methoxy-2-hydroxybenzaldehyde with 4-nitrophenylhydrazine to form a hydrazone intermediate. This intermediate is then cyclized to form the pyrazole ring, followed by methylation and nitration reactions to introduce the methyl and nitro groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-(5-methyl-4-(4-nitrophenoxy)-1H-pyrazol-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of ether or ester derivatives.
Scientific Research Applications
5-Methoxy-2-(5-methyl-4-(4-nitrophenoxy)-1H-pyrazol-3-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(5-methyl-4-(4-nitrophenoxy)-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, the nitrophenoxy group may interact with active sites of enzymes, inhibiting their function. The methoxy and pyrazolyl groups can also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-(4-nitrophenoxy)phenol
- 4-Methoxy-2-(5-methyl-1H-pyrazol-3-yl)phenol
- 5-Methoxy-2-(4-nitrophenoxy)phenol
Uniqueness
5-Methoxy-2-(5-methyl-4-(4-nitrophenoxy)-1H-pyrazol-3-yl)phenol is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
394237-90-2 |
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Molecular Formula |
C17H15N3O5 |
Molecular Weight |
341.32 g/mol |
IUPAC Name |
5-methoxy-2-[5-methyl-4-(4-nitrophenoxy)-1H-pyrazol-3-yl]phenol |
InChI |
InChI=1S/C17H15N3O5/c1-10-17(25-12-5-3-11(4-6-12)20(22)23)16(19-18-10)14-8-7-13(24-2)9-15(14)21/h3-9,21H,1-2H3,(H,18,19) |
InChI Key |
FQZCCQQSOGNUOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OC)O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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